physical and chemical properties of 3-Thienylboronic acid
physical and chemical properties of 3-Thienylboronic acid
An In-Depth Technical Guide on the Core Physical and Chemical Properties of 3-Thienylboronic Acid
Introduction
3-Thienylboronic acid (3-TBA) is a heterocyclic organoboron compound that has emerged as a vital building block in organic synthesis and materials science. As a derivative of thiophene (B33073), it possesses unique electronic properties that, combined with the reactivity of the boronic acid moiety, make it highly valuable for researchers, chemists, and drug development professionals. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Furthermore, its ability to reversibly bind with diols has led to significant applications in the development of chemosensors and smart materials. This guide provides a comprehensive overview of the core , detailed experimental protocols, and its key applications.
Core Properties and Data
The fundamental properties of 3-Thienylboronic acid are summarized below. These values are critical for its handling, application in reactions, and analytical characterization.
Identifiers and Chemical Structure
| Identifier | Value |
| IUPAC Name | (Thiophen-3-yl)boronic acid |
| CAS Number | 6165-69-1[1][2][3] |
| Molecular Formula | C₄H₅BO₂S[1][2][3] |
| Molecular Weight | 127.96 g/mol [1] |
| InChI Key | QNMBSXGYAQZCTN-UHFFFAOYSA-N[1][3] |
| SMILES | OB(O)c1ccsc1 |
Physical and Chemical Properties
| Property | Value |
| Appearance | White to light yellow or grayish crystalline powder[1][2] |
| Melting Point | 164-169 °C (lit.)[1] |
| Boiling Point | 287.9 ± 32.0 °C (Predicted)[1] |
| Density | 1.32 ± 0.1 g/cm³ (Predicted)[1][2] |
| Solubility | Soluble in Methanol[1][2] |
| pKa | 8.25 ± 0.10 (Predicted)[1][2]; An experimental study determined the pKa to be approximately 8.1[4] |
Chemical Behavior and Reactivity
Stability and Storage
3-Thienylboronic acid is a solid that should be stored in a dry, dark place at room temperature under inert atmosphere.[1][2] Like many boronic acids, it can undergo dehydration to form a cyclic anhydride (B1165640) (a boroxine). Commercial samples often contain varying amounts of this anhydride. While generally stable for benchtop use, some heterocyclic boronic acids can be prone to decomposition, making proper storage essential to ensure reactivity and purity.[5]
Suzuki-Miyaura Cross-Coupling
A cornerstone reaction for 3-Thienylboronic acid is the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction forms a C-C bond between the thiophene ring and various organic halides (Ar-X), providing a powerful method for synthesizing complex biaryl and heteroaryl structures. This reaction is extensively used in the pharmaceutical and polymer science industries.
Interaction with Diols
3-Thienylboronic acid reversibly reacts with compounds containing 1,2- or 1,3-diol functionalities, such as saccharides (e.g., fructose, sorbitol), to form cyclic boronate esters.[4][6] This interaction is pH-dependent. In aqueous solutions, the boronic acid (a Lewis acid) exists in equilibrium with its anionic tetrahedral boronate form. The tetrahedral boronate is significantly more reactive towards diols.[4][6] Increasing the pH shifts the equilibrium towards the more reactive boronate form, enhancing the binding affinity.[4] This property is the basis for its use in sensors for sugars and other diols.[6][7]
Experimental Protocols
Synthesis of 3-Thienylboronic Acid from 3-Bromothiophene (B43185)
This protocol describes a common laboratory-scale synthesis.
Materials:
-
3-Bromothiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B1201080)
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Ether or other suitable extraction solvent
-
Magnesium sulfate (B86663) or Sodium sulfate (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas.
-
Dissolve 3-bromothiophene in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes to the reaction mixture via the dropping funnel, maintaining the temperature below -70 °C. The formation of 3-lithiothiophene occurs.
-
After stirring for approximately 30-60 minutes at -78 °C, add triisopropyl borate dropwise, again ensuring the temperature remains low.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by slowly adding aqueous HCl at 0 °C until the pH is acidic (pH ≤ 1).[1] This hydrolyzes the borate ester to the desired boronic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ether (3 x volumes).[1]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system to yield 3-Thienylboronic acid as a white solid.[1]
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
3-Thienylboronic acid (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand if needed (e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane, Toluene, DMF, often with water)
Procedure:
-
To a reaction vessel, add the aryl halide, 3-Thienylboronic acid, the base, and a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst and any additional ligand under a positive pressure of inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Research and Development
-
Pharmaceutical Synthesis: 3-Thienylboronic acid is a key intermediate in the synthesis of pharmaceuticals. The thiophene motif is a common scaffold in medicinal chemistry. It has been used to prepare 1,4-disubstituted imidazoles with potential antibacterial properties and porphyrins designed as telomerase inhibitors.[1]
-
Organic Electronics and Polymers: The electrochemical activity of 3-TBA and its ability to form conductive polymers (poly-3-thienylboronic acid or PThBA) make it a promising material for organic electronics.[4][8] These polymers combine the conductivity of a polythiophene backbone with the receptor capabilities of the boronic acid group.[8]
-
Chemosensors: The specific interaction with diols allows for the application of 3-TBA and its polymeric derivatives in sensors for saccharides, glycoproteins, and other biologically relevant molecules.[4][6] These sensors can be designed for potentiometric or optical signal transduction.[4] The affinity of PThBA for glucose has been studied for potential use in continuous glucose monitoring.[7]
Safety and Handling
3-Thienylboronic acid is classified as an irritant and is harmful if swallowed. Appropriate safety precautions must be taken during handling.
| GHS Hazard Statements | Precautionary Codes |
| H302: Harmful if swallowed[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1] |
| H315: Causes skin irritation[1] | P264: Wash skin thoroughly after handling[1] |
| H319: Causes serious eye irritation[1] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water[1] |
| H335: May cause respiratory irritation[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1] |
-
Personal Protective Equipment (PPE): Wear gloves, safety glasses or goggles, and a lab coat. Use a dust mask or handle in a fume hood to avoid inhalation.
Conclusion
3-Thienylboronic acid is a versatile and powerful reagent for synthetic and materials chemistry. Its well-defined physical properties and predictable reactivity in Suzuki-Miyaura couplings make it an indispensable tool for constructing complex molecular architectures. Furthermore, its pH-sensitive affinity for diols has opened new avenues in the design of advanced sensors and smart materials. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for leveraging its full potential in research and development.
References
- 1. 3-Thiopheneboronic acid | 6165-69-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Thiophene-3-boronic acid, 98% | Fisher Scientific [fishersci.ca]
- 4. mdpi.com [mdpi.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
